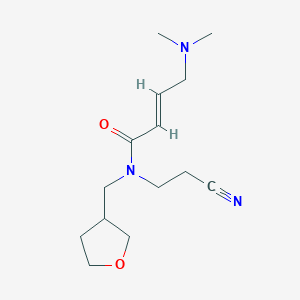

(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is a chemical compound that belongs to the class of Nitriles. It is also known as CDMB-Nitrile and is widely used in scientific research.

Mecanismo De Acción

The mechanism of action of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide involves the reaction of the nitrile group with ROS, leading to the formation of a highly fluorescent product. This product can be detected using fluorescence microscopy or flow cytometry, allowing researchers to study the production of ROS in cells.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide are mainly related to its ability to detect ROS in cells. ROS are known to play a critical role in various physiological processes, including cell signaling, metabolism, and immune response. Therefore, the use of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide can provide valuable insights into the role of ROS in these processes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide in lab experiments include its high sensitivity and specificity for detecting ROS. It is also relatively easy to use and can be applied to a wide range of cell types and experimental conditions. However, there are some limitations to its use, including the potential for interference from other fluorescent compounds and the need for specialized equipment for detection.

Direcciones Futuras

There are several future directions for research involving (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide. One area of focus could be the development of more sensitive and specific probes for detecting ROS in cells. Another direction could be the use of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide in studying the role of ROS in various diseases, including cancer and neurodegenerative disorders. Additionally, the use of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide could be expanded to study the redox regulation of other cellular processes beyond PTPs.

In conclusion, (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is a valuable tool for studying the production of ROS in cells. Its high sensitivity and specificity make it a useful probe for a wide range of experimental conditions. As research in this field continues to evolve, the use of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is likely to play an increasingly important role in understanding the role of ROS in various physiological and pathological processes.

Métodos De Síntesis

The synthesis method of (E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide involves the reaction of 4-(dimethylamino)but-2-enal with ethyl cyanoacetate in the presence of a catalyst such as triethylamine. The resulting compound is then reacted with oxirane to obtain the final product.

Aplicaciones Científicas De Investigación

(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide is widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It is also used as a tool for studying the redox regulation of protein tyrosine phosphatases (PTPs) and the role of ROS in various cellular processes.

Propiedades

IUPAC Name |

(E)-N-(2-cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-16(2)8-3-5-14(18)17(9-4-7-15)11-13-6-10-19-12-13/h3,5,13H,4,6,8-12H2,1-2H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIYMNPNUUXHSB-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)N(CCC#N)CC1CCOC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)N(CCC#N)CC1CCOC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-Cyanoethyl)-4-(dimethylamino)-N-(oxolan-3-ylmethyl)but-2-enamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-[(E)-3-anilino-2-cyano-3-oxoprop-1-enyl]phenoxy]methyl]benzoic acid](/img/structure/B2472235.png)

![5-bromo-2-chloro-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2472241.png)

![2-Methyl-4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2472247.png)

![8-(3,4-Dimethylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-d ione](/img/structure/B2472255.png)

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2472257.png)